5-Aminoimidazol-4-carboxamida-13C2,15N Clorhidrato

Descripción general

Descripción

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a metabolite of Temozolomide and is often utilized in studies involving proteomics and metabolomics . The compound has a molecular formula of 13C2 C2 H6 15N N3 O . H Cl and a molecular weight of 165.556 .

Aplicaciones Científicas De Investigación

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in isotope-labeled compound studies.

Biology: Utilized in metabolic studies to trace biochemical pathways.

Medicine: Employed in the development and testing of new pharmaceuticals.

Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications

Mecanismo De Acción

Target of Action

The primary target of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a crucial energy sensor in cells and plays a significant role in maintaining cellular energy homeostasis .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . By activating AMPK, AICAR can influence various biological processes, including glucose and lipid metabolism, and can help protect against cardiac ischemic injury .

Biochemical Pathways

AICAR is an intermediate in the generation of inosine monophosphate . It affects the purine metabolism pathway and can influence the synthesis of nucleotides. The activation of AMPK by AICAR can also lead to the inhibition of certain biosynthetic pathways, such as fatty acid and cholesterol synthesis, which are energy-consuming processes .

Pharmacokinetics

It’s known that the compound has been used clinically, suggesting it has suitable bioavailability for therapeutic applications .

Result of Action

The activation of AMPK by AICAR leads to a variety of cellular effects. It can increase the metabolic activity of tissues and change the physical composition of muscle . This has led to interest in AICAR as a potential treatment for conditions like diabetes .

Análisis Bioquímico

Biochemical Properties

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt interacts with various enzymes and proteins. For instance, it has been found to associate with nucleophosmin (NPM)–ALK, and their phosphorylation required ALK activity . It is also known to be involved in the generation of inosine monophosphate and is an analog of adenosine monophosphate (AMP) that can stimulate AMP-dependent protein kinase (AMPK) activity .

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been used clinically to treat and protect against cardiac ischemic injury . In addition, it has been found to inhibit the expression of proinflammatory cytokines and inducible nitric oxide synthase in primary rat astrocytes, microglia, and peritoneal macrophages .

Molecular Mechanism

At the molecular level, 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt exerts its effects through various mechanisms. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity . AMPK is a key regulator of cellular energy homeostasis and is activated in response to metabolic stress .

Metabolic Pathways

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is involved in the purine metabolic pathway . It is an intermediate in the generation of inosine monophosphate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of labeled precursors .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the isotope-labeled product. The process involves the use of advanced techniques in isotope labeling and organic synthesis, followed by rigorous quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to yield various reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which are used in further biochemical and pharmaceutical research .

Comparación Con Compuestos Similares

Similar Compounds

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.

Temozolomide: A prodrug that is metabolized into the active compound 5-Aminoimidazole-4-carboxamide.

Uniqueness

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of biochemical pathways is essential .

Actividad Biológica

Overview

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt (commonly referred to as AICAR) is a stable isotope-labeled compound primarily used in biochemical and pharmaceutical research. It is a metabolite of Temozolomide and serves as an important tool in studies involving metabolic pathways, particularly in the activation of AMP-dependent protein kinase (AMPK) . This compound's unique isotopic labeling allows for precise metabolic tracing, enhancing its utility in various biological studies.

Target of Action:

The primary target of AICAR is AMPK, a critical regulator of cellular energy homeostasis. AICAR acts as an analog of adenosine monophosphate (AMP), stimulating AMPK activity which leads to a cascade of metabolic effects .

Mode of Action:

Upon activation, AMPK influences several cellular processes including:

- Increased glucose uptake

- Enhanced fatty acid oxidation

- Inhibition of lipid synthesis

These actions collectively contribute to improved cellular energy balance and metabolic regulation .

AICAR interacts with various enzymes and proteins, demonstrating significant effects on cellular metabolism. It has been shown to associate with nucleophosmin (NPM)–ALK, indicating its role in specific phosphorylation processes essential for cell signaling .

Cellular Effects

AICAR has been studied extensively for its protective effects against cardiac ischemic injury. It enhances metabolic activity in cardiac tissues, promoting cell survival during stress conditions . Additionally, its influence on cell proliferation pathways makes it a candidate for cancer research, where it may affect tumor growth dynamics .

Research Applications

AICAR's applications span across several domains:

- Biochemistry: Used as a reference standard in isotope-labeled compound studies.

- Metabolic Studies: Traced pathways in various physiological conditions, including exercise and ischemia.

- Pharmaceutical Development: Investigated for potential therapeutic applications in metabolic disorders and cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide | C4H6N4O | Non-labeled version used for general applications |

| 5-Aminoimidazole | C3H4N4 | Simpler structure without carboxamide functionality |

| Imidazole | C3H4N2 | Basic structure lacking amino or carboxamide groups |

The stable isotope labeling of AICAR distinguishes it from these compounds, allowing for enhanced tracking in metabolic studies .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of AICAR in various experimental setups:

- Cardiac Metabolism: In ex-vivo studies using Langendorff-perfused hearts, AICAR significantly altered glucose carbon metabolism during pressure overload conditions, highlighting its role in cardiac hypertrophy and function .

- Cancer Research: Investigations into AICAR's effects on tumor cells have shown that it can modulate metabolic pathways that are crucial for cancer cell proliferation and survival, suggesting potential therapeutic avenues .

- Exercise Physiology: Research indicates that AICAR administration can mimic the effects of exercise by activating AMPK pathways, which may enhance endurance and metabolic efficiency .

Propiedades

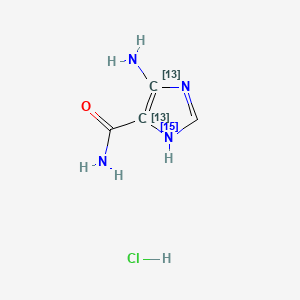

IUPAC Name |

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUYSMIELHIQL-UJQHOCGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747003 | |

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-45-4 | |

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.